molecular formula C14H19ClO2 B13571576 2-Chloromethyl-6-hydroxy-2,5,7,8-tetramethylchroman

2-Chloromethyl-6-hydroxy-2,5,7,8-tetramethylchroman

Cat. No.: B13571576
M. Wt: 254.75 g/mol
InChI Key: UZNVMWBLRRJGFR-UHFFFAOYSA-N
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Description

2-(chloromethyl)-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-6-ol is an organic compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products. This compound, in particular, is characterized by the presence of a chloromethyl group and multiple methyl groups attached to the benzopyran ring, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-6-ol can be achieved through several synthetic routes. One common method involves the chloromethylation of a precursor benzopyran compound. This reaction typically requires the use of formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds through the formation of a chloromethyl intermediate, which then reacts with the benzopyran ring to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chloromethylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(chloromethyl)-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-6-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as ammonia, primary amines, or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of methyl derivatives.

    Substitution: Formation of amine or thiol derivatives.

Scientific Research Applications

2-(chloromethyl)-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-6-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-6-ol involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or DNA, leading to modifications that can alter their function. The benzopyran ring can also interact with biological membranes, influencing cell signaling pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(chloromethyl)-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-6-ol is unique due to its specific substitution pattern on the benzopyran ring, which can influence its chemical reactivity and biological activity. The presence of multiple methyl groups can also affect its solubility and interaction with biological targets, making it distinct from other chloromethylated compounds.

Properties

Molecular Formula

C14H19ClO2

Molecular Weight

254.75 g/mol

IUPAC Name

2-(chloromethyl)-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-ol

InChI

InChI=1S/C14H19ClO2/c1-8-9(2)13-11(10(3)12(8)16)5-6-14(4,7-15)17-13/h16H,5-7H2,1-4H3

InChI Key

UZNVMWBLRRJGFR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(CCC(O2)(C)CCl)C(=C1O)C)C

Origin of Product

United States

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